3-Methoxy-4,4-dimethylcyclohexan-1-one
Description
3-Methoxy-4,4-dimethylcyclohexan-1-one is a cyclohexanone derivative featuring a ketone group at position 1, a methoxy (-OCH₃) substituent at position 3, and two methyl (-CH₃) groups at position 4. This substitution pattern confers unique steric and electronic properties to the molecule. The geminal dimethyl groups at position 4 likely restrict ring flexibility, affecting conformational stability and interactions in synthetic or biological contexts.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-methoxy-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-9(2)5-4-7(10)6-8(9)11-3/h8H,4-6H2,1-3H3 |
InChI Key |
IXJOSINSXZYFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)CC1OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4,4-dimethylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method includes the reaction of 4,4-dimethylcyclohexanone with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using specialized reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
Oxidation: Formation of 3-methoxy-4,4-dimethylcyclohexanone.
Reduction: Formation of 3-methoxy-4,4-dimethylcyclohexanol.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
3-Methoxy-4,4-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The methoxy group and the ketone functionality play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
*Molecular weight inferred from positional isomer in .
Key Observations:
- Substituent Position: Moving the methoxy group from C2 to C3 (as in the target compound) alters electronic effects on the ketone.
- Substituent Type : Replacing -OCH₃ with -Cl () introduces stronger electron withdrawal, increasing electrophilicity of the carbonyl group. Conversely, -OH () enhances polarity and solubility.
- Steric Effects : The 4,4-dimethyl groups in the target compound and its analogs (e.g., ) impose significant steric hindrance, reducing accessibility to the ketone for reactions requiring planar transition states.
Biological Activity
3-Methoxy-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula . It is a cyclohexanone derivative featuring a methoxy group and two methyl groups on the cyclohexane ring. This compound has garnered attention in scientific research due to its unique chemical properties and potential biological activities.
The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate its use as a precursor in the synthesis of complex organic molecules and in the study of enzyme interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H16O2/c1-9(2)5-4-7(10)6-8(9)11-3/h8H,4-6H2,1-3H3 |
| InChI Key | IXJOSINSXZYFIO-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC(=O)CC1OC)C |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The methoxy and ketone functionalities play crucial roles in its reactivity and binding affinity to enzymes and receptors, influencing various biochemical pathways. Ongoing studies aim to elucidate its full mechanism of action.
Biological Activity Studies
Research has indicated that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially acting as an antibacterial agent.
- Enzyme Inhibition : Investigations into enzyme interactions have revealed that it may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been studied for its effects on the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for their virulence.
- Therapeutic Potential : The compound is being explored for potential therapeutic applications in drug development, particularly in anti-inflammatory and anticancer contexts.
Case Studies
A notable study examined the effects of this compound on the T3SS activity in Citrobacter rodentium, a model organism for studying E. coli infections. The results indicated that at concentrations around 50 µM, the compound significantly inhibited T3SS-mediated secretion of virulence factors by approximately 50%, without exhibiting cytotoxic effects on the host cells . This suggests a promising avenue for developing new antimicrobial strategies targeting bacterial virulence rather than viability.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4,4-Dimethylcyclohexanone | Lacks methoxy group | Less reactive in biological systems |
| 3-Methoxy-N,N-dimethylaniline | Contains an aniline group | Different chemical properties |
The presence of both methoxy and dimethyl groups on the cyclohexane ring makes this compound particularly valuable for various synthetic and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
